molecular formula C23H24F2N4O2 B2753795 (1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1014070-07-5

(1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2753795
CAS No.: 1014070-07-5
M. Wt: 426.468
InChI Key: OSYQSIBGOFVDII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The Miyaura borylation reaction and Suzuki reaction were performed in one pot in sequence with an intermediate to produce other intermediates, and the protecting group was removed by trifluoroacetic acid to obtain the target compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a piperazine ring via a methanone group. It also contains two fluorobenzyl groups, one attached directly to the pyrazole ring and the other attached via an ether linkage.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds related to the chemical structure of interest have been synthesized and evaluated for their antimicrobial and antifungal activities. A series of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles have shown promising antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. Among these, specific compounds exhibited significant activities against these strains, although their antifungal activity against Candida albicans was not as promising, with only a few compounds showing notable effects (Gadakh et al., 2010).

Antifungal Activity Enhancement

Another research focus has been on enhancing antifungal activity through novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives. Preliminary studies indicate that specific substituents on these compounds significantly impact their antifungal efficacy (Lv et al., 2013).

Innovative Synthetic Approaches

Innovative synthetic approaches for related compounds have been developed, such as a catalyst- and solvent-free synthesis method using microwave-assisted Fries rearrangement. This method efficiently produces (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone derivatives, serving as strategic intermediates for further pharmaceutical applications (Moreno-Fuquen et al., 2019).

Potential for Antipsychotic Agents

Exploration into the potential of similar compounds as antipsychotic agents has been conducted, showing that certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols exhibit antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This suggests a novel pathway for antipsychotic drug development, distinct from traditional methods (Wise et al., 1987).

Antitumor Activity

Research into the antitumor activity of related compounds has identified structures with inhibitory effects on cancer cell proliferation. For instance, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone has demonstrated distinct inhibition on various cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment (Tang & Fu, 2018).

Future Directions

The compound and its derivatives could potentially be explored further for their inhibitory activity against TRKA . This could be significant in the context of diseases where TRKA is continuously activated and overexpressed, such as certain types of cancer .

Properties

IUPAC Name

[3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N4O2/c1-27-8-10-28(11-9-27)23(30)21-15-29(14-17-4-2-6-19(24)12-17)26-22(21)31-16-18-5-3-7-20(25)13-18/h2-7,12-13,15H,8-11,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYQSIBGOFVDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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